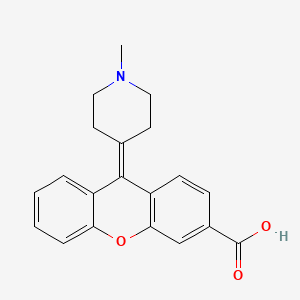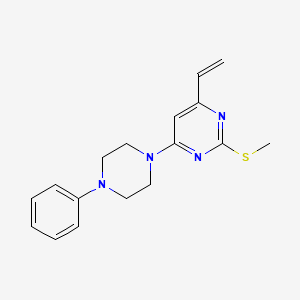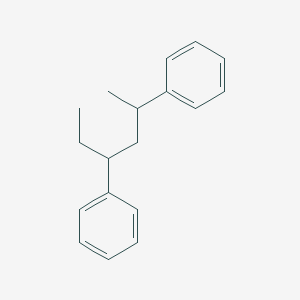![molecular formula C17H14N4O B14212514 1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- CAS No. 824968-48-1](/img/structure/B14212514.png)
1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional methoxy, methyl, and pyridinyl substituents.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate aromatic amines with aldehydes and pyrazolones under specific reaction conditions. For instance, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol for two hours can yield the desired compound . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline structure but differ in the position of the fused rings and substituents.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but may have different substituents and biological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)- lies in its specific substituents and the resulting biological activities, which may differ from those of related compounds.
Properties
CAS No. |
824968-48-1 |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
7-methoxy-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H14N4O/c1-10-15-17(21-20-10)12-7-6-11(22-2)9-13(12)16(19-15)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21) |
InChI Key |
HLJHKDGXUMOMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)




![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)






![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
